

A Comparative Stability Analysis of Sofosbuvir and Its Diastereomeric Impurity F

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Compound of Interest

Compound Name: *Sofosbuvir impurity F*

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This guide provides a detailed comparative analysis of the stability of Sofosbuvir, a cornerstone antiviral agent in the treatment of Hepatitis C, and its known process impurity, **Sofosbuvir impurity F**. The information is curated for researchers, scientists, and professionals in drug development, offering a comprehensive overview of stability profiles under various stress conditions. The data presented is based on forced degradation studies, which are crucial for understanding the intrinsic stability of a drug substance and for the development of stability-indicating analytical methods.

Sofosbuvir impurity F is identified as a diastereoisomer of Sofosbuvir^{[1][2][3]}. While direct comparative stability studies between Sofosbuvir and impurity F are not extensively documented in publicly available literature, this guide synthesizes the existing stability data for Sofosbuvir under forced degradation conditions and provides context for the stability of its impurities.

Quantitative Stability Data: Sofosbuvir Degradation Profile

Forced degradation studies are instrumental in determining the intrinsic stability of a drug molecule by subjecting it to stress conditions more severe than accelerated stability testing. The following table summarizes the degradation of Sofosbuvir under various ICH-prescribed stress conditions as reported in several studies.

Stress Condition	Reagents and Duration	Degradation (%)	Degradation Products Identified	Source
Acid Hydrolysis	0.1N HCl, 6 hours, 70°C	23%	DP I (m/z 488)	[4]
1N HCl, 10 hours, 80°C (reflux)	8.66%	(R)- ((2R,3R,4R,5R)- 5-(2,4-dioxo-3,4- dihydropyrimidin- 1(2H)-yl)-4- fluoro-3-hydroxy- 4- methyltetrahydrof uran-2-yl)methyl phenyl hydrogen phosphate (m/z 417.08)	[5]	
Acidic conditions	26%	Not specified	[6]	
Alkaline Hydrolysis	0.1N NaOH, 10 hours, 70°C	50%	DP II (m/z 393.3)	[4]
0.5N NaOH, 24 hours, 60°C	45.97%	Impurity-A (m/z 454.13) and Impurity-B (m/z 411.08)	[5]	
Oxidative Degradation	3% H ₂ O ₂ , 7 days	19.02%	DP III (m/z 393)	[4]
30% H ₂ O ₂ , 2 days, 80°C	0.79%	Oxidative degradation product (m/z 528.15)	[5]	
Neutral Hydrolysis	Water, 72 hours, room temp.	23.03%	Not specified	[7]

Thermal Degradation	50°C, 21 days	No degradation	-	[4]
Not specified	Stable	-	[5]	
Photolytic Degradation	Sunlight, 21 days	No degradation	-	[4]
254 nm, 24 hours	Stable	-	[5]	

Note: The extent of degradation can vary based on the precise experimental conditions such as temperature, concentration of reagents, and exposure time.

Experimental Protocols

The following are generalized experimental protocols for conducting forced degradation studies on Sofosbuvir, based on methodologies described in the cited literature[4][5].

1. Preparation of Stock Solution: A stock solution of Sofosbuvir is typically prepared by dissolving the active pharmaceutical ingredient (API) in a suitable solvent, such as methanol or a mixture of methanol and water, to a concentration of approximately 1 mg/mL.
2. Acid Degradation: To a specified volume of the stock solution, an equal volume of an acid solution (e.g., 0.1N to 1N HCl) is added. The mixture is then subjected to heat (e.g., reflux at 70-80°C) for a defined period (e.g., 6-10 hours). After the stress period, the solution is cooled to room temperature and neutralized with an equivalent concentration of a base (e.g., NaOH). The final volume is adjusted with the mobile phase or a suitable diluent before analysis.
3. Base Degradation: An equal volume of a basic solution (e.g., 0.1N to 0.5N NaOH) is added to a specified volume of the stock solution. The mixture is then heated (e.g., at 60-70°C) for a designated time (e.g., 10-24 hours). Following the stress period, the solution is cooled and neutralized with an appropriate acid (e.g., HCl). The sample is then diluted to the final concentration for analysis.
4. Oxidative Degradation: An equal volume of a hydrogen peroxide solution (e.g., 3% to 30% H₂O₂) is added to a specified volume of the stock solution. The mixture may be heated (e.g., at

80°C) or kept at room temperature for a period ranging from hours to several days. After the exposure, the sample is diluted to the desired concentration for analysis.

5. Thermal Degradation: The solid drug substance is placed in a thermostatically controlled oven at a specific temperature (e.g., 50°C) for an extended period (e.g., 21 days). Samples are withdrawn at appropriate time intervals, dissolved in a suitable solvent, and analyzed.

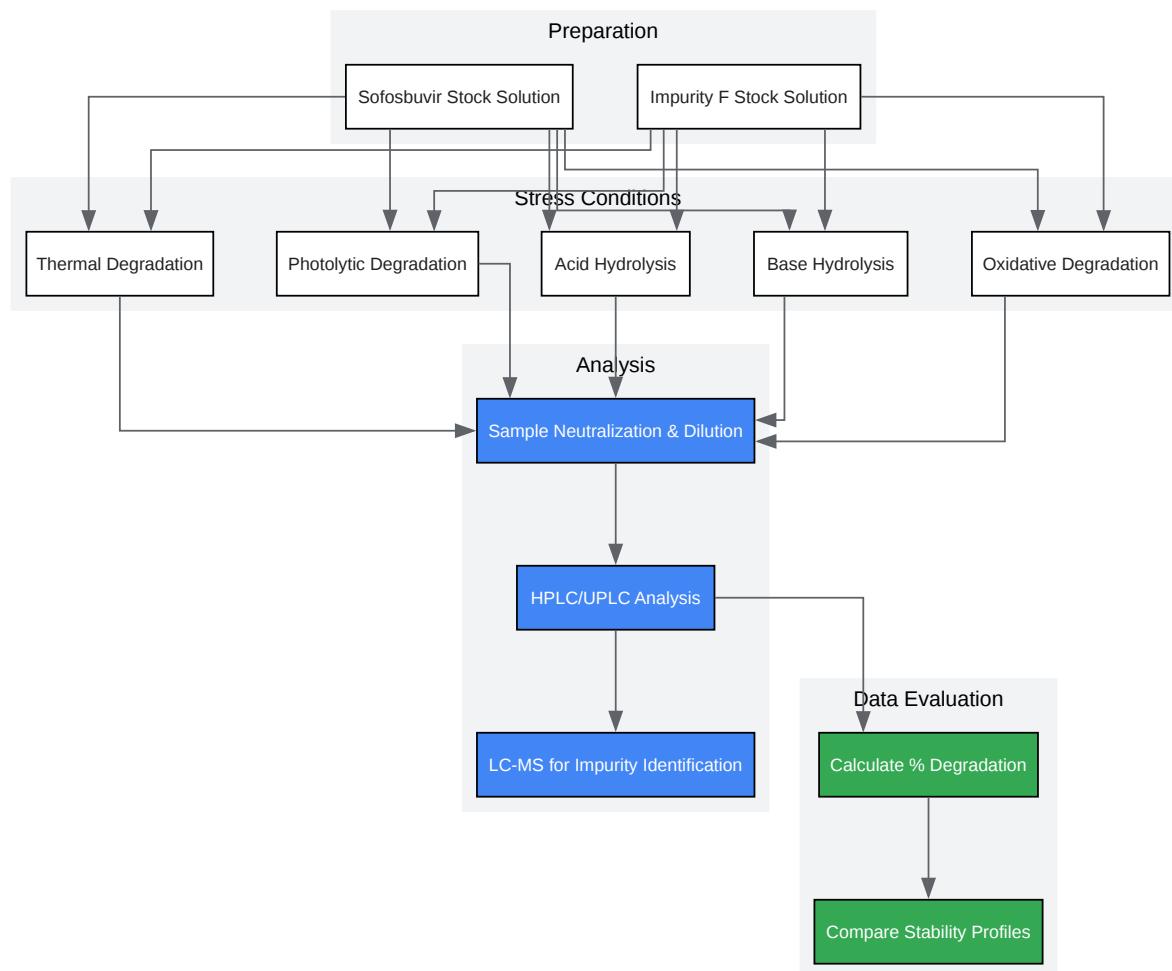
6. Photolytic Degradation: The solid drug substance or a solution of the drug is exposed to UV light (e.g., at 254 nm) or sunlight for a specified duration (e.g., 24 hours to 21 days). The samples are then prepared for analysis.

7. Neutral Hydrolysis: An equal volume of purified water is added to a specified volume of the stock solution, and the mixture is kept at room temperature for a defined period (e.g., 72 hours) before analysis.

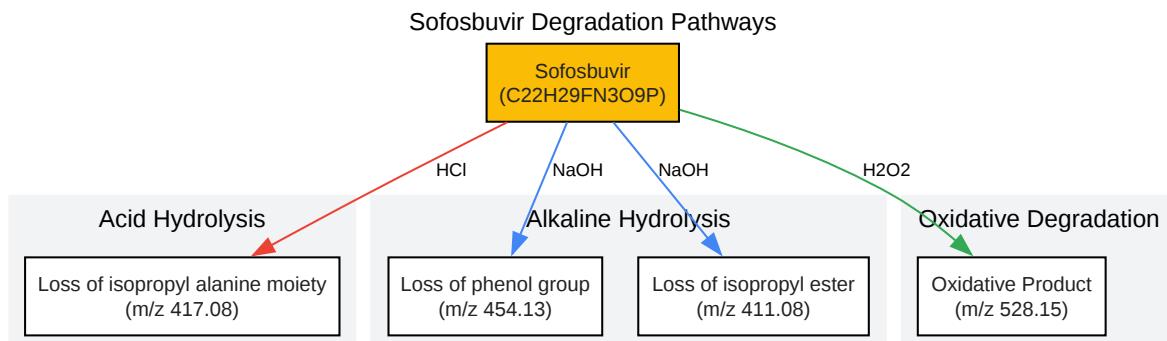
Visualizations: Workflows and Pathways

The following diagrams illustrate the typical experimental workflow for a comparative stability study and the degradation pathways of Sofosbuvir.

Experimental Workflow for Comparative Stability Study

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Caption: A generalized workflow for conducting a comparative forced degradation study.



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Caption: Simplified degradation pathways of Sofosbuvir under different stress conditions.

In conclusion, Sofosbuvir demonstrates susceptibility to degradation primarily under alkaline, acidic, and oxidative conditions, while showing notable stability under thermal and photolytic stress[4][5]. The degradation pathways often involve the hydrolysis of the ester and phosphoramidate linkages. While specific comparative data for Impurity F is limited, its structural similarity to Sofosbuvir as a diastereomer suggests it may exhibit a comparable pattern of degradation, although the rates and specific degradation products could differ. Further studies directly comparing the stability of Sofosbuvir and Impurity F under identical, controlled conditions would be beneficial for a complete understanding of their relative stability profiles.

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